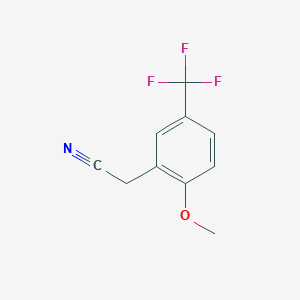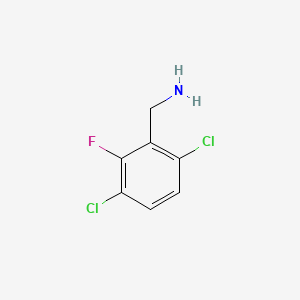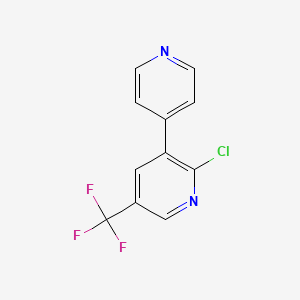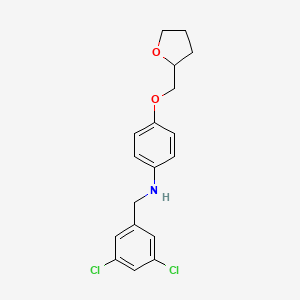![molecular formula C19H18N4O4 B1451140 7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1217862-76-4](/img/structure/B1451140.png)
7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Studies
Research on similar pyrido[2,3-d]pyrimidine derivatives has provided insights into their molecular and crystal structures. For instance, studies have described the synthesis and crystal structures of several 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, highlighting diverse molecular linkages and interactions, such as hydrogen bonds and pi-pi stacking interactions, which contribute to different crystal packing arrangements (Trilleras et al., 2009).
Antimicrobial Evaluation
Compounds with a pyrido[2,3-d]pyrimidine core have been evaluated for their antimicrobial properties. A study synthesized 2-(6-imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives and reported moderate antimicrobial activity against strains such as S. aureus, E. coli, and B. subtilis (Vlasov et al., 2022).
Synthetic and Computational Exploration
Efficient synthesis and structural characterization of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives have been reported. The study utilized spectral techniques and density functional theory (DFT) computations to analyze the electronic structures, UV-vis spectroscopic properties, and vibrational frequencies, indicating a good consistency with experimental data (Ashraf et al., 2019).
Chemical Reactions and Modifications
Research has focused on the chemical reactivity and potential applications of pyrido[2,3-d]pyrimidine derivatives in synthesizing a wide range of compounds. For example, studies on the aminomethylation of pyrimidine derivatives have yielded new substances with potential biological activities (Meshcheryakova et al., 2014). Similarly, the synthesis of new visnagen and khellin furochromone pyrimidine derivatives showed promising anti-inflammatory and analgesic activities (Abu‐Hashem & Youssef, 2011).
Biological and Pharmacological Applications
The synthesis of new compounds based on the pyrido[2,3-d]pyrimidine structure has been driven by their potential pharmacological applications. For example, compounds have been developed with significant antitumor activity, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting the potential of these derivatives in medicinal chemistry (Grivsky et al., 1980).
Properties
IUPAC Name |
7-methyl-5-(morpholine-4-carbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12-11-14(18(25)22-7-9-27-10-8-22)15-16(20-12)23(19(26)21-17(15)24)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDGIYXFMTVDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=O)N(C2=N1)C3=CC=CC=C3)C(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


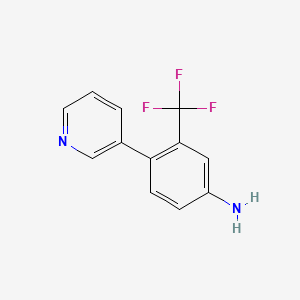
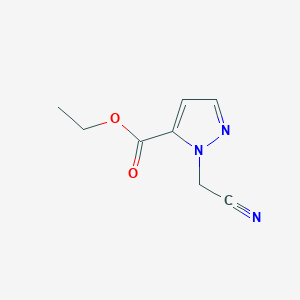
![3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1451063.png)

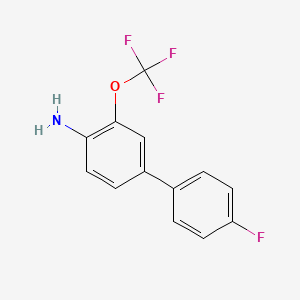
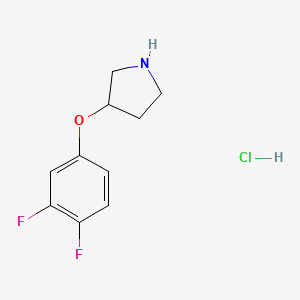
![Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1451069.png)



